3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSFRZDUTOFNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 4-methylbenzylamine with succinic anhydride, followed by cyclization and amination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidinone ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one serves as a building block for synthesizing bioactive molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
Biology
This compound is studied for its potential as an enzyme inhibitor . It interacts with key enzymes such as cytochrome P450, impacting metabolic pathways. For example, it can modulate the activity of certain kinases involved in cell signaling pathways like the MAPK pathway, which plays a crucial role in cellular responses to growth factors and stress signals .
Medicine
In medical research, derivatives of this compound are being explored for their therapeutic potential in treating various diseases:
- Cancer: Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways.
- Neurological Disorders: Research suggests potential neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
- Infectious Diseases: Certain derivatives have shown antiviral properties, indicating their utility in developing new antiviral therapies.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor in chemical synthesis makes it valuable in creating various industrial products.
Case Studies and Research Findings
-
Enzyme Interaction Studies:
- A study demonstrated that this compound inhibits specific isoforms of cytochrome P450, leading to altered drug metabolism profiles. This has implications for drug design and safety assessments .
- Therapeutic Potential:
-
Neuroprotective Effects:
- Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Findings :
Alkyl- and Alkoxy-Substituted Analogs
Key Findings :
Complex Substituted Analogs
Biological Activity
3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, a pyrrolidinone derivative, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various enzymes and receptors, influencing several biological pathways:
- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform involved, this interaction can lead to either inhibition or activation of enzymatic activity.
- Cell Signaling : The compound affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is vital for cellular responses to growth factors and stress.
- Subcellular Localization : this compound localizes in specific cellular compartments such as the nucleus and mitochondria, influenced by targeting signals and post-translational modifications.
The mechanisms through which this compound exerts its effects include:
- Receptor Binding : It binds to specific receptors or enzymes, altering their activity. For instance, it can inhibit certain kinases, impacting downstream signaling pathways that regulate cell proliferation and survival.
- Modulation of Biological Pathways : By interacting with various molecular targets, the compound can modulate pathways related to inflammation, cell growth, and apoptosis.
Therapeutic Applications
Research indicates potential therapeutic applications for this compound in various fields:
- Antimicrobial Activity : Similar pyrrolidinone derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar effects .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:
- Antibacterial Studies : Research on related pyrrolidine derivatives has shown significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
- Structure–Activity Relationship (SAR) : Studies have highlighted how modifications to the phenyl ring influence biological activity. For example, halogen substitutions have been linked to enhanced antibacterial properties in similar compounds .
- In Vitro Evaluations : In vitro tests have demonstrated that derivatives of pyrrolidinones can inhibit enzyme activities relevant to cancer and infectious diseases, suggesting that this compound may be explored for similar therapeutic roles .
Data Table of Biological Activities
| Property | Description |
|---|---|
| Enzyme Interaction | Cytochrome P450 modulation |
| Cell Signaling Pathway | MAPK pathway influence |
| Antimicrobial Activity | Potential activity against Gram-positive/negative bacteria |
| Neuroprotective Effects | Interaction with neurotransmitter systems |
| Therapeutic Applications | Cancer treatment, neurological disorders |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous pyrrolidinone derivatives (e.g., in ) were synthesized using HCl-mediated acidolysis with yields dependent on temperature control (0–50°C) and reaction time (~2.3 hours). Heating to 50°C improved solubility and reaction homogeneity, achieving ~52.7% yield . Optimization of solvent systems (e.g., aqueous HCl) and stoichiometric ratios of intermediates is critical for reproducibility.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer : X-Ray Powder Diffraction (XRPD) is essential for confirming crystalline structure and polymorphism. In , XRPD patterns (Table 2) provided peak intensities and angles to validate purity and crystallinity . Complementary techniques like NMR (1H/13C) and High-Resolution Mass Spectrometry (HRMS) should be used to resolve stereochemistry and verify molecular weight.
Q. What are the primary safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar pyrrolidinones (), the compound may pose risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. First-aid protocols include immediate rinsing for skin/eye contact and artificial respiration if inhaled .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?
- Methodological Answer : Low yields may stem from incomplete cyclization or side reactions. Techniques like Design of Experiments (DoE) can systematically vary parameters (temperature, pH, catalyst loading). For example, achieved higher yields by heating intermediates to 50°C to dissolve stubborn precipitates . Purification via recrystallization or chromatography (e.g., flash silica gel) can mitigate impurities.
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC50 values in kinase assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using reference compounds and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). For pyrrolidinone derivatives ( ), stereochemical purity significantly impacts activity; chiral HPLC or XRPD can confirm enantiomeric excess .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use in silico tools like SwissADME or MOE to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations can model binding to target proteins (e.g., kinases or GPCRs). For analogues in , docking studies validated interactions with microbial enzymes, guiding lead optimization .
Q. How does stereochemistry influence the compound’s pharmacological profile, and how can enantiomeric purity be ensured?
- Methodological Answer : Stereoisomers often exhibit divergent bioactivity. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can enforce stereocontrol during synthesis. Analytical methods like chiral-phase HPLC or circular dichroism (CD) are critical for verifying enantiopurity, as seen in for pyrrolidinone-based cannabinoid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
